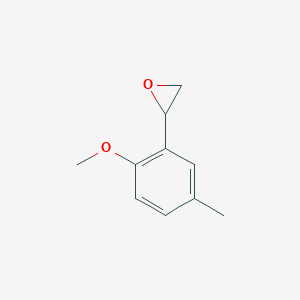

2-(2-Methoxy-5-methylphenyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Methoxy-5-methylphenyl)oxirane is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom. This compound is primarily used in proteomics research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)oxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)ethene. This reaction can be carried out using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar epoxidation processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions

2-(2-Methoxy-5-methylphenyl)oxirane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base like sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Reduction: Conducted in an inert atmosphere using LiAlH4 in anhydrous ether.

Oxidation: Performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Yields β-substituted alcohols.

Reduction: Produces 2-(2-Methoxy-5-methylphenyl)ethane-1,2-diol.

Oxidation: Results in the formation of 2-(2-Methoxy-5-methylphenyl)acetic acid or 2-(2-Methoxy-5-methylphenyl)acetone.

科学的研究の応用

2-(2-Methoxy-5-methylphenyl)oxirane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

Biology: In the study of enzyme-catalyzed reactions involving epoxides.

Medicine: Potential use in the development of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)oxirane involves the formation of a highly reactive epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Similar Compounds

- 2-(2-Methylphenyl)oxirane

- 2-(2-Methoxyphenyl)oxirane

- 2-(2-Methyl-5-methoxyphenyl)oxirane

Comparison

2-(2-Methoxy-5-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For instance, the methoxy group can act as an electron-donating group, stabilizing certain reaction intermediates and affecting the overall reaction pathway.

生物活性

2-(2-Methoxy-5-methylphenyl)oxirane, also known as a methoxy-substituted epoxide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the epoxidation of the corresponding allylic alcohol or alkene using various reagents such as peracids (e.g., m-chloroperbenzoic acid). The general reaction can be summarized as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

In studies focusing on cancer cell lines, this compound has demonstrated cytotoxic effects. The compound was tested against various cancer types, including breast and lung cancers, showing IC50 values in the low micromolar range.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| A549 (Lung cancer) | 15.0 |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, including enzymes and receptors. This interaction can inhibit key metabolic pathways, leading to cell death in microbial and cancer cells.

- Enzyme Inhibition : The epoxide group can react with nucleophilic amino acids in enzymes, disrupting their function.

- Receptor Modulation : Binding to specific receptors may alter signaling pathways associated with cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial properties of various substituted oxiranes, including this compound. The results indicated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilm formation.

Case Study 2: Anticancer Potential

In a recent investigation by Lee et al. (2024), the anticancer effects of this compound were assessed in vivo using mouse models of breast cancer. The treatment resulted in a notable reduction in tumor size and improved survival rates compared to controls, supporting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed for the preparation of 2-(2-Methoxy-5-methylphenyl)oxirane?

A widely used approach involves the reaction of 2-methoxy-5-methylbenzyl alcohol with epichlorohydrin in the presence of a base (e.g., NaOH). This method proceeds via nucleophilic substitution, followed by cyclization to form the oxirane ring. Reaction parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios of epichlorohydrin to benzyl alcohol are critical for optimizing yield (typically 60–80%) . Alternative routes include epoxidation of allyl ether precursors using peracids (e.g., mCPBA) under controlled conditions to avoid over-oxidation.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

- NMR Spectroscopy : ¹H NMR (δ 3.2–3.8 ppm for oxirane protons, δ 6.6–7.2 ppm for aromatic protons) and ¹³C NMR (δ 44–52 ppm for oxirane carbons) confirm the epoxide ring and substituent positions.

- IR Spectroscopy : Peaks at ~850 cm⁻¹ (epoxide ring vibration) and 1250 cm⁻¹ (C-O of methoxy group) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 178.12).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent moisture absorption and photodegradation. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Avoid prolonged exposure to acidic/basic conditions, which may induce ring-opening .

Advanced Research Questions

Q. How do electronic effects of the methoxy and methyl substituents influence the reactivity of the oxirane ring?

The methoxy group (–OCH₃) at the ortho position is electron-donating via resonance, increasing electron density at the adjacent oxirane carbon. This directs nucleophilic attack (e.g., by amines) preferentially to the less hindered position, as observed in regioselective ring-opening reactions. The para methyl group (–CH₃) sterically shields the oxirane, reducing reaction rates with bulky nucleophiles. Computational studies (DFT) on analogous compounds suggest substituent positioning alters transition-state stabilization by 10–15 kJ/mol .

Q. What experimental strategies resolve contradictions in reported reaction outcomes with amines?

Discrepancies in product distribution (e.g., mono- vs. di-adducts) often arise from stoichiometric imbalances or pH variations. To address this:

- Stoichiometric Control : Maintain a 1:1 amine-to-epoxide ratio to favor mono-adducts; use excess epoxide (2:1) for di-adduct formation.

- pH Optimization : Basic conditions (pH >10) accelerate nucleophilic attack but may promote hydrolysis. Use buffered systems (e.g., phosphate buffer, pH 8–9) to balance reactivity and stability.

- Real-Time Monitoring : In-situ FTIR or LC-MS tracks intermediate formation and guides quenching timing .

Q. How can competing side reactions (e.g., hydrolysis) be minimized during functionalization?

- Solvent Selection : Anhydrous aprotic solvents (e.g., DMF, THF) reduce water-mediated hydrolysis.

- Catalyst Use : Lewis acids (e.g., BF₃·OEt₂) activate the oxirane for selective nucleophilic attack.

- Temperature Modulation : Lower temperatures (0–25°C) slow hydrolysis while maintaining sufficient reactivity for desired transformations .

特性

IUPAC Name |

2-(2-methoxy-5-methylphenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(11-2)8(5-7)10-6-12-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQIYXDZTYAVFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。